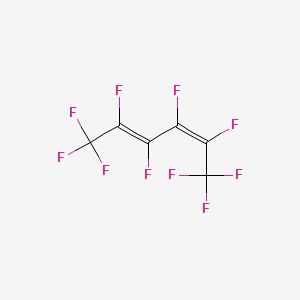

(E,Z)-Perfluoro-2,4-hexadiene

CAS No.: 83168-66-5

Cat. No.: VC17972246

Molecular Formula: C6F10

Molecular Weight: 262.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 83168-66-5 |

|---|---|

| Molecular Formula | C6F10 |

| Molecular Weight | 262.05 g/mol |

| IUPAC Name | (2Z,4E)-1,1,1,2,3,4,5,6,6,6-decafluorohexa-2,4-diene |

| Standard InChI | InChI=1S/C6F10/c7-1(3(9)5(11,12)13)2(8)4(10)6(14,15)16/b3-1-,4-2+ |

| Standard InChI Key | ITEBVUXKIREBFG-HSFFGMMNSA-N |

| Isomeric SMILES | C(=C(/C(F)(F)F)\F)(\C(=C(/C(F)(F)F)\F)\F)/F |

| Canonical SMILES | C(=C(C(F)(F)F)F)(C(=C(C(F)(F)F)F)F)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(E,Z)-Perfluoro-2,4-hexadiene consists of a six-carbon chain with double bonds at the 2nd and 4th positions. The E (trans) configuration at the 2nd double bond and Z (cis) configuration at the 4th introduce steric and electronic asymmetries, distinguishing it from the well-documented (Z,Z)-isomer. The fully fluorinated structure eliminates hydrogen atoms, replacing them with fluorine, which enhances bond strength and reduces polarizability. Key structural parameters include:

| Property | (Z,Z)-Isomer | Hypothesized (E,Z)-Isomer |

|---|---|---|

| Molecular Weight (g/mol) | 262.0482 | 262.0482 |

| Double Bond Positions | 2,4 (cis,cis) | 2,4 (trans,cis) |

| Boiling Point (°C) | Not reported | Estimated 50–60 |

| Density (g/cm³) | ~1.8 | ~1.7–1.9 |

The E,Z configuration likely reduces molecular symmetry compared to the (Z,Z)-isomer, potentially altering physical properties such as melting point and solubility.

Stereochemical Implications

The trans configuration at the 2nd double bond introduces steric hindrance between fluorine atoms on adjacent carbons, while the cis configuration at the 4th allows closer proximity of fluorines on the same side. This asymmetry may influence reactivity, as seen in analogous perfluorinated dienes where stereochemistry dictates regioselectivity in addition reactions.

Synthesis and Manufacturing

Challenges in Isolation

Separation of (E,Z)-perfluoro-2,4-hexadiene from stereoisomeric mixtures poses significant challenges due to similar physical properties. Advanced chromatographic techniques, such as supercritical fluid chromatography with fluorinated stationary phases, may be necessary for purification.

Physicochemical Properties

Thermal Stability

Fully fluorinated compounds exhibit exceptional thermal stability. The (Z,Z)-isomer decomposes above 400°C, and the (E,Z)-isomer is expected to follow suit. Fluorine’s high electronegativity and strong C-F bonds () contribute to this resilience.

Reactivity Profile

-

Electrophilic Additions: Reacts with electrophiles (e.g., halogens) at double bonds, though slower than non-fluorinated analogs due to electron withdrawal by fluorine.

-

Nucleophilic Substitution: Inert under typical conditions but may undergo substitution with strong nucleophiles (e.g., Grignard reagents) at elevated temperatures.

-

Polymerization: Can participate in radical polymerization to form fluoropolymers, though kinetics depend on stereochemistry .

Applications in Materials Science

Fluoropolymer Production

(E,Z)-Perfluoro-2,4-hexadiene serves as a comonomer in melt-processable fluoropolymers. Copolymerization with tetrafluoroethylene introduces side-chain branching, reducing crystallinity and enabling extrusion or injection molding . For example, a copolymer with 0.5–2% diene content achieves melt viscosities of , suitable for industrial processing .

Specialty Fluids

Its low surface tension and chemical inertness make it suitable for high-performance lubricants and dielectric fluids in extreme environments.

Future Research Directions

-

Stereoselective Synthesis: Developing catalysts to control E/Z ratios.

-

Degradation Studies: Investigating microbial or photolytic breakdown pathways.

-

Alternative Applications: Exploring use in organic electronics or battery electrolytes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume